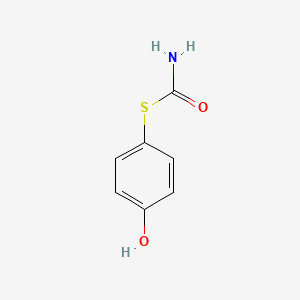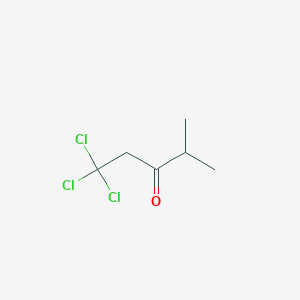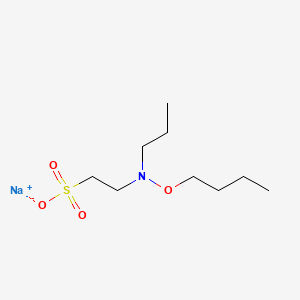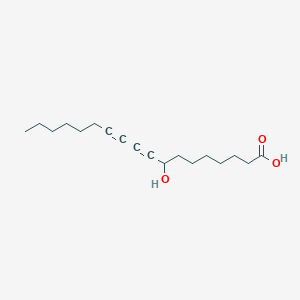
9,11-Octadecadiynoic acid, 8-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,11-Octadecadiynoic acid, 8-hydroxy- is a long-chain fatty acid with the molecular formula C18H28O3. It is characterized by the presence of two triple bonds and a hydroxyl group, making it a unique compound with interesting chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,11-Octadecadiynoic acid, 8-hydroxy- typically involves the use of long-chain alkyne precursors. One common method is the coupling of an alkyne with a suitable halide, followed by hydroxylation. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as distillation or chromatography to isolate the desired product .
Types of Reactions:
Oxidation: 9,11-Octadecadiynoic acid, 8-hydroxy- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form saturated or partially saturated derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Acid chlorides or anhydrides can be used to form esters, while alkyl halides can be used to form ethers.
Major Products Formed:
Oxidation: Oxidized fatty acids and peroxides.
Reduction: Saturated fatty acids.
Substitution: Esters and ethers.
Applications De Recherche Scientifique
9,11-Octadecadiynoic acid, 8-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9,11-Octadecadiynoic acid, 8-hydroxy- involves its interaction with cellular membranes and enzymes. The compound can modulate the activity of enzymes involved in lipid metabolism, leading to changes in cellular lipid composition. It may also interact with signaling pathways, influencing cellular processes such as inflammation and apoptosis .
Comparaison Avec Des Composés Similaires
13-Hydroxyoctadecadienoic acid: Another hydroxylated fatty acid with similar structural features but different biological activities.
9-Hydroxy-10,12-octadecadienoic acid: Shares the hydroxyl group and double bonds but differs in the position of the functional groups.
Uniqueness: 9,11-Octadecadiynoic acid, 8-hydroxy- is unique due to the presence of two triple bonds, which impart distinct chemical reactivity and biological properties compared to other similar compounds .
Propriétés
Numéro CAS |
64144-77-0 |
|---|---|
Formule moléculaire |
C18H28O3 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
8-hydroxyoctadeca-9,11-diynoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-11-14-17(19)15-12-9-10-13-16-18(20)21/h17,19H,2-6,9-10,12-13,15-16H2,1H3,(H,20,21) |
Clé InChI |
PAJZUMALTGAWTA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC#CC#CC(CCCCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


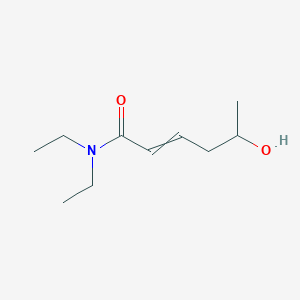
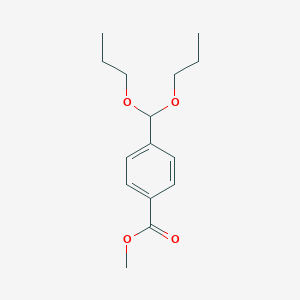
![Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane](/img/structure/B14484159.png)
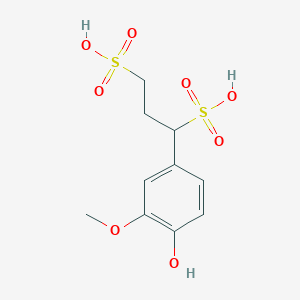
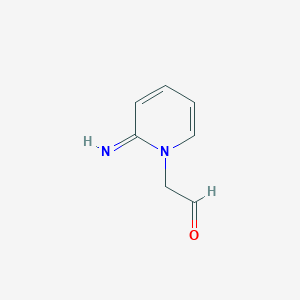
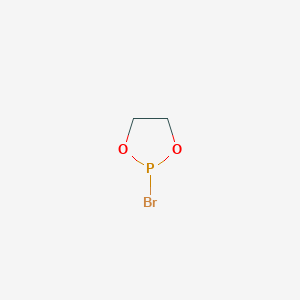
![Bicyclo[4.2.2]dec-1-ene](/img/structure/B14484170.png)
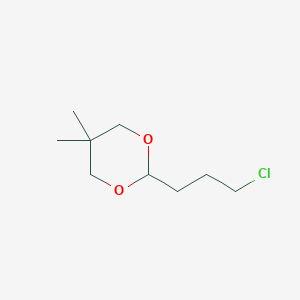
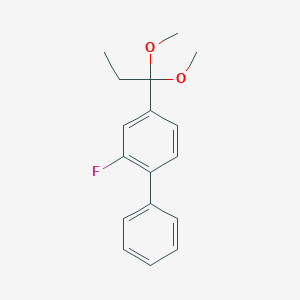
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline](/img/structure/B14484183.png)
